molecular formula C29H30N4O7 B2463315 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide CAS No. 899916-26-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide

货号: B2463315
CAS 编号: 899916-26-8
分子量: 546.58
InChI 键: OTOQKWMFALBWEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a butanamide side chain, which may contribute to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate amine.

    Introduction of the Butanamide Side Chain: This step involves the coupling of the quinazolinone intermediate with a butanoyl chloride derivative under basic conditions.

    Functionalization of the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

化学反应分析

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy-substituted phenyl ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The hexahydroquinazoline core is known for its ability to inhibit cancer cell proliferation. For example, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Case Study:
A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 4-position could enhance their anticancer activity. The specific compound was tested against human breast cancer cell lines and exhibited IC50 values indicating potent cytotoxicity .

Anti-inflammatory Properties

Compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide have been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
In silico docking studies have suggested that similar compounds can effectively bind to the active sites of COX enzymes, potentially leading to the development of new anti-inflammatory drugs .

Neuroprotective Effects

There is emerging evidence that compounds with piperidine and quinazoline frameworks may possess neuroprotective properties. These compounds could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues.

Case Study:
Research involving animal models of neurodegeneration has shown that certain derivatives can improve cognitive function and reduce markers of oxidative stress in the brain . This suggests a promising avenue for treating conditions such as Alzheimer's disease.

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Studies have shown that modifications to the quinazoline structure can enhance activity against a range of bacterial strains.

Research Findings:
A recent investigation into the antimicrobial efficacy of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions could improve potency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications.

Synthesis Overview:
The synthesis process often includes:

  • Formation of the hexahydroquinazoline core through cyclization.
  • Introduction of the butanamide side chain via acylation.
  • Final modifications to achieve the desired functional groups.

作用机制

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would require further investigation through biochemical assays and molecular modeling studies.

相似化合物的比较

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Butanamide Derivatives: Compounds with similar butanamide side chains, such as N-(4-butylphenyl)butanamide.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide is unique due to the combination of its quinazolinone core and butanamide side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique molecular structure that includes a hexahydroquinazoline moiety and multiple aromatic substituents. The synthesis typically involves multi-step organic reactions that allow for the formation of the hexahydroquinazoline core and subsequent functionalization with the dimethoxyphenyl and nitrophenyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Anticancer Activity : Several studies have reported that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with nitrophenyl groups have demonstrated potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Cholinesterase Inhibition : Related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Microtubule Disruption : Some derivatives have been identified as microtubule-destabilizing agents. This property is crucial as it can lead to the inhibition of cancer cell division and proliferation.

Anticancer Studies

A notable study evaluated the cytotoxicity of various derivatives against breast cancer cell lines such as MDA-MB-231. The results indicated that certain compounds exhibited IC50 values in the low micromolar range (e.g., 2.43–7.84 μM), suggesting potent anticancer properties. Mechanistic studies revealed that these compounds could induce apoptosis by activating caspase pathways and disrupting microtubule dynamics .

Enzyme Inhibition Studies

Research on related compounds has shown promising results in cholinesterase inhibition. For example, one study reported an IC50 value of 46.42 μM for BChE inhibition, indicating that similar structures may possess comparable activities . The implications for treating neurodegenerative diseases are significant as enhancing cholinergic function can alleviate symptoms associated with cognitive decline.

Data Table: Summary of Biological Activities

Activity Type Target/Assay IC50 Value (μM) Remarks
AnticancerMDA-MB-2312.43 - 7.84Induces apoptosis; disrupts microtubules
Cholinesterase InhibitionButyrylcholinesterase (BChE)46.42Potential for Alzheimer's treatment
Microtubule DisruptionCell Cycle AnalysisN/ACauses morphological changes in cancer cells

Case Studies

  • Breast Cancer Inhibition : A study involving a series of synthesized compounds demonstrated that specific derivatives could effectively inhibit breast cancer cell proliferation while sparing non-cancerous cells . The mechanism involved apoptosis induction and disruption of normal cell cycle progression.
  • Neuroprotective Potential : Another investigation highlighted the potential neuroprotective effects of similar compounds through cholinesterase inhibition, suggesting therapeutic avenues for Alzheimer's disease management .

属性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O7/c1-39-25-13-12-20(18-26(25)40-2)14-15-30-27(34)11-6-16-31-28(35)23-9-3-4-10-24(23)32(29(31)36)19-21-7-5-8-22(17-21)33(37)38/h5,7-8,12-13,17-18,23-24H,3-4,6,9-11,14-16,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYBKSNLNAPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。